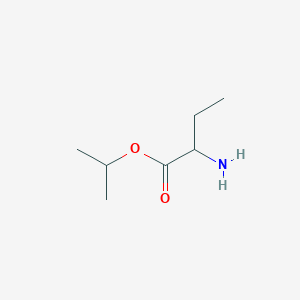

Propan-2-yl 2-aminobutanoate

Description

Propan-2-yl 2-aminobutanoate (molecular formula: C₇H₁₅NO₂) is an ester derivative of 2-aminobutanoic acid (a non-proteinogenic amino acid), where the carboxylic acid group is esterified with a propan-2-yl (isopropyl) group.

This compound is of interest in synthetic organic chemistry and pharmaceutical research, particularly as a precursor or intermediate in peptide-like molecule synthesis.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

propan-2-yl 2-aminobutanoate |

InChI |

InChI=1S/C7H15NO2/c1-4-6(8)7(9)10-5(2)3/h5-6H,4,8H2,1-3H3 |

InChI Key |

ZJIVVFUSMATLTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-aminobutanoate can be synthesized through esterification. The reaction involves the condensation of isopropanol with 2-aminobutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the ester moiety. Key findings include:

Acid-Catalyzed Hydrolysis

-

Conditions : Concentrated HCl (1–2 M) at 80–100°C for 4–6 hours.

-

Products : 2-Aminobutyric acid and isopropanol.

Enzymatic Hydrolysis

-

Catalyst : Acylase enzymes (e.g., from Aspergillus species).

-

Conditions : pH 6.5–9.5, 60–85°C, aqueous medium.

-

Selectivity : Enzymatic methods enable enantiomeric resolution of (S)-2-aminobutyric acid from racemic mixtures .

| Hydrolysis Type | Reagents/Conditions | Products | Yield/Selectivity |

|---|---|---|---|

| Acidic | HCl, 80–100°C, 4–6 hrs | 2-Aminobutyric acid | 85–92% |

| Enzymatic | Acylase, pH 7–9, 60–85°C | (S)-2-Aminobutyric acid | Enantiomeric excess >95% |

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

Peroxide-Mediated Oxidation

-

Reagents : H₂O₂ (30% w/w) in acidic media (pH 3–4).

-

Products : 2-Oxobutyric acid derivatives.

-

Mechanism : Radical-mediated oxidation of the primary amine to a ketone .

Metal-Catalyzed Oxidation

-

Catalysts : Fe³⁺ or Cu²⁺ ions.

-

Conditions : Aqueous solution, 50–70°C.

-

Outcome : Formation of imine intermediates, further hydrolyzed to aldehydes .

Reduction Reactions

The ester group can be reduced to alcohols:

LiAlH₄ Reduction

-

Conditions : Anhydrous THF or ether, reflux.

-

Products : 2-Aminobutanol and isopropanol.

| Reduction Method | Reagents | Products | Key Observations |

|---|---|---|---|

| LiAlH₄ | THF, reflux | 2-Aminobutanol | Requires strict anhydrous conditions |

| NaBH₄/I₂ | Methanol, 25°C | Partial reduction | Lower selectivity (<50%) |

Substitution Reactions

The amino group participates in nucleophilic substitution:

Acylation

-

Reagents : Acetic anhydride, pyridine.

-

Products : N-Acetyl-2-aminobutanoate esters.

-

Applications : Stabilizes the amine for further synthetic modifications .

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide).

-

Conditions : K₂CO₃, DMF, 60°C.

-

Products : N-Alkylated derivatives (e.g., N-methyl-2-aminobutanoate) .

Polymerization and Condensation

Propan-2-yl 2-aminobutanoate serves as a monomer in polyamide synthesis:

Scientific Research Applications

Propan-2-yl 2-aminobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 2-aminobutanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed to release the active 2-aminobutanoic acid, which can then interact with biological pathways. The amino group may also participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of propan-2-yl 2-aminobutanoate, highlighting differences in ester groups, substituents, and applications:

Key Comparative Analysis

Ester Group Effects on Reactivity and Stability

- Propan-2-yl vs. tert-Butyl Esters: The tert-butyl group in tert-butyl (S)-2-aminobutanoate provides greater steric hindrance, slowing hydrolysis compared to propan-2-yl esters. This stability is advantageous in pharmaceutical synthesis, where controlled release or prolonged intermediate shelf-life is critical . Propan-2-yl esters may exhibit higher solubility in polar aprotic solvents due to reduced hydrophobicity compared to tert-butyl derivatives.

- Propan-2-yl vs. Methyl Esters: Methyl esters (e.g., methyl 2-benzoylamino-3-oxobutanoate) are smaller and more reactive toward nucleophilic attack, enabling faster coupling reactions in organic synthesis. However, they are less stable under acidic or basic conditions compared to bulkier esters .

Substituent-Driven Functional Differences

- The benzoylamino group in methyl 2-benzoylamino-3-oxobutanoate introduces aromaticity and electron-withdrawing effects, facilitating keto-enol tautomerism and participation in cyclization reactions. This contrasts with the simpler amino group in this compound, which may prioritize amine-specific reactivity (e.g., Schiff base formation) .

Phosphonamidoate vs. Carboxylate Esters :

Pharmaceutical Relevance

- tert-Butyl (S)-2-aminobutanoate’s role in synthesizing odevixibat underscores the importance of sterically protected esters in drug development.

Research Findings and Data Gaps

Data Limitations

- Comparative studies on hydrolysis kinetics are also lacking.

- Biological Activity: No direct evidence links this compound to pharmacological activity, unlike its tert-butyl analogue.

Biological Activity

Propan-2-yl 2-aminobutanoate, also known as isopropyl 2-aminobutanoate, is an amino acid derivative that has garnered attention in biochemical and medicinal research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a propan-2-yl group attached to the amino acid backbone of 2-aminobutanoic acid. Its molecular formula is with a molecular weight of approximately 145.20 g/mol. The hydrochloride salt form enhances its solubility and stability in aqueous solutions.

Synthesis Methods:

- Esterification : The compound can be synthesized through the reaction of 2-aminobutanoic acid with isopropanol in the presence of an acid catalyst.

- Enzymatic Reactions : Enzymatic methods may also be employed to achieve higher specificity and yield in producing this compound.

Biological Activity

This compound exhibits several biological activities that are significant for therapeutic applications:

- Enzyme Interaction : It acts as a substrate for various enzymes involved in amino acid metabolism, influencing metabolic pathways crucial for cellular function.

- Neurotransmitter Modulation : The compound may modulate neurotransmitter systems, particularly those involving glutamate, which is vital for synaptic transmission and plasticity .

- Anticonvulsant Properties : Preliminary studies suggest that this compound may exhibit anticonvulsant effects, making it a candidate for further research in seizure disorders .

- Potential Therapeutic Effects : Its interactions with specific receptors suggest potential use in treating conditions like anxiety and depression by modulating neurotransmitter levels.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of derivatives related to this compound. The results indicated that compounds with structural similarities exhibited significant activity across various seizure models, highlighting their therapeutic potential .

Neuroprotective Effects

Research has shown that this compound could enhance glutamate uptake in glial cells, suggesting a role in neuroprotection against excitotoxicity—a condition where excessive glutamate leads to neuronal damage .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Propan-2-yl 2-aminobutanoate, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : this compound can be synthesized via esterification of 2-aminobutanoic acid with isopropyl alcohol under acid catalysis. Optimization involves controlling stoichiometry (e.g., molar ratios of 1:1.2 for amine:alcohol), temperature (60–80°C), and reaction time (6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended. Monitoring by TLC and NMR ensures intermediate purity. Contamination risks include residual solvents or unreacted starting materials, which can skew analytical results .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can spectral data resolve structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming ester linkage and stereochemistry. For example, the isopropyl group exhibits a septet (¹H NMR, δ 1.2–1.4 ppm) and a doublet (δ 5.0–5.2 ppm) for the methine proton. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1740 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]⁺). Discrepancies in peak splitting (e.g., unexpected diastereomers) require computational validation using tools like Gaussian or ADF .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products are formed?

- Methodological Answer : Stability studies under varying pH (4–9), temperature (4°C, 25°C, 40°C), and humidity (40–80% RH) reveal hydrolytic degradation via ester cleavage, yielding 2-aminobutanoic acid and isopropanol. Accelerated aging tests (e.g., 40°C/75% RH for 6 months) combined with HPLC or LC-MS quantify degradation kinetics. Buffer selection (e.g., phosphate vs. acetate) impacts hydrolysis rates, with acidic conditions accelerating breakdown .

Advanced Research Questions

Q. What computational strategies can predict this compound’s physicochemical properties, and how do they compare to experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict logP (partition coefficient), pKa, and solubility. Molecular dynamics simulations model solvation effects in polar solvents (e.g., water vs. DMSO). Discrepancies between computed and experimental NMR chemical shifts (e.g., Δδ > 0.5 ppm) may indicate conformational flexibility or solvent interactions. Validation against databases like NIST WebBook or Cambridge Structural Database refines models .

Q. How can crystallographic data resolve stereochemical uncertainties in this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) or SHELXD (for structure solution) determines absolute configuration. Challenges include low crystal quality (e.g., twinning) and weak anomalous dispersion for light atoms (C, N, O). Data collection at low temperature (100 K) improves resolution. For ambiguous electron density (e.g., disordered isopropyl groups), iterative refinement with restraints (e.g., DFIX, SIMU) is advised. CIF validation tools (e.g., checkCIF) identify systematic errors .

Q. What metabolic pathways involve this compound in microbial systems, and how does its presence influence toxin production?

- Methodological Answer : In Clostridium difficile, 2-aminobutanoate derivatives participate in nitrogen export via deamination pathways, producing ammonium and 2-oxobutanoate. GC-MS or LC-MS/MS tracks isotopic labeling (e.g., ¹³C-glucose) to map flux through threonine/methionine degradation. Toxin correlation studies require knockout strains (e.g., tcdA/tcdB mutants) and RNA-seq to link metabolite levels to regulatory networks. Contradictions in nitrogen utilization (e.g., excess vs. limited) necessitate chemostat-controlled fermentations .

Q. How can contradictory data on this compound’s reactivity in ester exchange reactions be systematically analyzed?

- Methodological Answer : Conflicting results (e.g., transesterification rates in methanol vs. ethanol) are addressed via kinetic studies (UV-Vis monitoring of leaving groups) and Arrhenius plots to determine activation energy. Competing mechanisms (e.g., nucleophilic vs. base-catalyzed) are probed using isotopic labeling (¹⁸O-water) or steric hindrance tests (bulky alcohols). Statistical tools (ANOVA, PCA) identify outliers in replicate experiments .

Methodological Guidance for Data Interpretation

- Handling Spectral Overlaps : Use 2D NMR (COSY, HSQC) to deconvolute overlapping signals (e.g., methyl groups in isopropyl and butanoate chains) .

- Resolving Crystallographic Ambiguities : Apply the FLOAT method to iteratively refine hypotheses against electron density maps .

- Validating Computational Models : Cross-check DFT results with experimental IR/Raman spectra for vibrational mode assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.